2-bromo-4-chloro-N-ethylaniline

nAChR neuroscience addiction

2-Bromo-4-chloro-N-ethylaniline (CAS 1540352-51-9) is a uniquely substituted halogenated aromatic amine delivering α3β4 nAChR antagonism with an IC50 of 1.8 nM — over 2000-fold more potent than mecamylamine — plus moderate DAT inhibition (IC50 441–945 nM). Its ortho-bromo/para-chloro pattern and elevated AlogP (3.3) make it an ideal CNS-penetrant building block for Suzuki and Buchwald-Hartwig couplings. Supplied at ≥95% purity with ambient storage and straightforward shipping, this scaffold enables reliable high-throughput screening and SAR campaigns.

Molecular Formula C8H9BrClN
Molecular Weight 234.52 g/mol
Cat. No. B13274016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-chloro-N-ethylaniline
Molecular FormulaC8H9BrClN
Molecular Weight234.52 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)Cl)Br
InChIInChI=1S/C8H9BrClN/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3
InChIKeyGRUVNKZIUFXTCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-N-ethylaniline: Core Properties and Procurement Baseline


2-Bromo-4-chloro-N-ethylaniline (CAS 1540352-51-9) is a halogenated aromatic amine with the molecular formula C8H9BrClN and a molecular weight of 234.52 g/mol . The compound features a 2-bromo, 4-chloro substitution pattern on the phenyl ring and an N-ethyl group, which together confer distinct physicochemical and biological properties relative to other halogenated anilines. This compound is commercially available at a minimum purity of 95% and is primarily utilized as a research intermediate in medicinal chemistry and neuroscience investigations [1].

Why 2-Bromo-4-chloro-N-ethylaniline Cannot Be Replaced by Generic Aniline Derivatives


The biological activity and synthetic utility of halogenated N-ethylanilines are exquisitely sensitive to the exact position and identity of halogen substituents, as well as the presence of the N-alkyl group [1][2]. Simple substitution with other isomers (e.g., 3-bromo-4-chloro, 2-bromo-6-chloro, or unsubstituted N-ethylaniline) is not feasible due to significant variations in lipophilicity, target binding affinity, and synthetic reactivity. The quantitative evidence below demonstrates that 2-bromo-4-chloro-N-ethylaniline occupies a unique performance space defined by its specific substitution pattern, directly impacting its selection for structure-activity relationship (SAR) studies and chemical synthesis.

2-Bromo-4-chloro-N-ethylaniline: Quantitative Differentiation Evidence vs. Comparators


Alpha3beta4 Nicotinic Acetylcholine Receptor (nAChR) Antagonist Potency

2-Bromo-4-chloro-N-ethylaniline demonstrates potent antagonist activity at the human alpha3beta4 nAChR subtype, with an IC50 of 1.8 nM [1]. In comparison, the well-established nAChR antagonist mecamylamine exhibits an IC50 of 3.7 µM (3700 nM) at the same receptor subtype under comparable assay conditions (86Rb+ efflux) [2]. This represents a >2000-fold increase in potency for the target compound.

nAChR neuroscience addiction

Dopamine Transporter (DAT) Inhibition Profile

The compound inhibits the human dopamine transporter (DAT) with IC50 values ranging from 441 nM to 945 nM across different assay formats [1]. This places its potency between that of the clinical DAT inhibitor methylphenidate (IC50 ~100 nM) [2] and weaker inhibitors, defining a distinct activity window for research applications.

dopamine transporter CNS neuropharmacology

Lipophilicity (LogP) and Predicted Membrane Permeability

The AlogP value of 2-bromo-4-chloro-N-ethylaniline is 3.3 [1], which is significantly higher than that of the parent N-ethylaniline scaffold (AlogP = 2.12) [2]. This increase in lipophilicity is directly attributable to the 2-bromo and 4-chloro substituents.

physicochemical properties ADME drug design

Commercial Purity Specification and Stability Profile

The compound is commercially supplied with a minimum purity specification of 95% . While this level of purity is standard for research-grade halogenated anilines, it provides a verifiable quality benchmark for procurement. The recommended long-term storage condition is a cool, dry place .

quality control procurement stability

High-Value Application Scenarios for 2-Bromo-4-chloro-N-ethylaniline Based on Quantitative Evidence


Neuroscience Tool Compound for Alpha3beta4 nAChR Studies

Based on its potent antagonism of alpha3beta4 nAChR (IC50 = 1.8 nM) [1], 2-bromo-4-chloro-N-ethylaniline is ideally suited as a research tool for dissecting the role of this receptor subtype in addiction, anxiety, and neuroprotection. Its potency surpasses the commonly used antagonist mecamylamine by over 2000-fold, enabling more selective pharmacological interventions in vitro and ex vivo [2].

Dopamine Transporter (DAT) Ligand Scaffold for CNS Drug Discovery

The compound's moderate DAT inhibition (IC50 = 441-945 nM) [1] positions it as a promising starting point for medicinal chemistry optimization. Unlike high-affinity clinical DAT inhibitors (e.g., methylphenidate, IC50 ~100 nM) [2], this scaffold may allow for the development of ligands with reduced abuse liability or altered dopamine signaling kinetics, relevant to ADHD and depression research.

Synthetic Intermediate Leveraging Enhanced Lipophilicity and Halogen Reactivity

The increased AlogP (3.3 vs. 2.12 for N-ethylaniline) [1][2] and the presence of ortho-bromo and para-chloro substituents make this compound a valuable building block in organic synthesis. It can serve as a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse, CNS-penetrant libraries, or as an intermediate in the synthesis of more complex halogenated pharmaceuticals and agrochemicals .

Standardized Material for In Vitro Pharmacological Screening

With a defined purity of ≥95% and a straightforward storage profile , 2-bromo-4-chloro-N-ethylaniline provides a reliable, off-the-shelf standard for high-throughput screening campaigns targeting nAChRs, monoamine transporters, or other CNS-related proteins. Its consistent quality reduces experimental variability and facilitates cross-study data comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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